molecular formula C16H22N2O B2479610 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide CAS No. 2097898-42-3

4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide

Cat. No. B2479610
CAS RN: 2097898-42-3
M. Wt: 258.365
InChI Key: UDEHEISBWGPEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide, also known as DMCM, is a chemical compound that belongs to the benzodiazepine family. It is a GABA receptor antagonist that has been used in scientific research to study the effects of GABAergic modulation on neuronal activity. DMCM has been shown to have potential therapeutic applications in the treatment of anxiety and depression.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study explored the synthesis of a series of compounds related to 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide, focusing on their antimicrobial activities. These compounds showed significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, with certain derivatives displaying higher activity compared to standard reference drugs. This indicates potential applications of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Central Nervous System Agents

Another study synthesized derivatives of this compound as potential central nervous system agents. The research highlighted the synthesis of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives and evaluated their biological activities, including significant antitetrabenazine activity, which is a property of most antidepressants. This suggests these compounds could have applications in treating central nervous system disorders (Martin et al., 1981).

Opioid Receptor Agonists

Research on the scaffold of 3,4-dichloro-N-((1R,2R)-2-(dimethylamino)cyclohexyl)-N-methyl benzamide, a compound closely related to this compound, has shown potent in vivo activity as an opioid receptor agonist. This compound, known as U-47700, demonstrated significant potency, suggesting the potential for derivatives of this compound to be studied as novel synthetic opioids for pain management and other therapeutic applications, while also highlighting the risks associated with their abuse (Kyei-Baffour & Lindsley, 2020).

properties

IUPAC Name

4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)3/h6-7,10-11,14H,1,4-5,8-9H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEHEISBWGPEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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